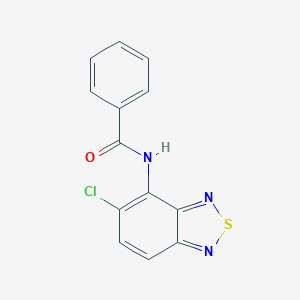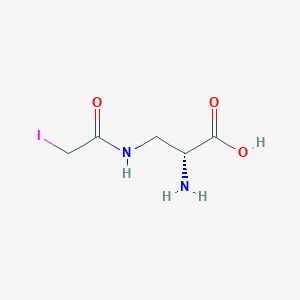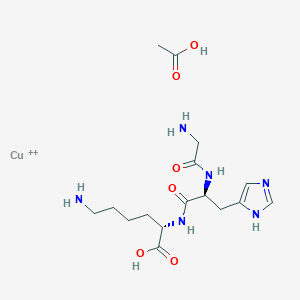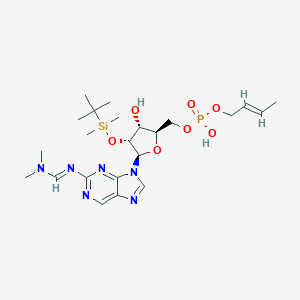
11,15-Eicosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,15-Eicosadienoic acid (11,15-EDA) is a polyunsaturated fatty acid that belongs to the omega-6 family. It is found in high concentrations in the adipose tissue of mammals and is an important precursor for the synthesis of other bioactive lipids. This compound has been shown to have a variety of physiological effects, including anti-inflammatory and anti-proliferative properties.
Mecanismo De Acción
The mechanism of action of 11,15-Eicosadienoic acid is not fully understood, but it is thought to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are also pro-inflammatory. Additionally, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce blood pressure and improve lipid profiles by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 11,15-Eicosadienoic acid in lab experiments is that it is a naturally occurring compound that can be synthesized from linoleic acid, which is widely available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure this compound due to its low abundance in natural sources.
Direcciones Futuras
There are several future directions for research on 11,15-Eicosadienoic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on lipid metabolism and cardiovascular health.
Métodos De Síntesis
11,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential fatty acid that cannot be synthesized by the body and must be obtained from the diet. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme delta-5-desaturase. Finally, DGLA is converted to this compound by the enzyme delta-4-desaturase.
Aplicaciones Científicas De Investigación
11,15-Eicosadienoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-proliferative effects by inhibiting the growth of cancer cells. In addition, this compound has been shown to have beneficial effects on cardiovascular health by reducing blood pressure and improving lipid profiles.
Propiedades
Número CAS |
133530-13-9 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(11E,15E)-icosa-11,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22)/b6-5+,10-9+ |
Clave InChI |
AQMJFJSWRDZFFQ-QPHGKBKNSA-N |
SMILES isomérico |
CCCC/C=C/CC/C=C/CCCCCCCCCC(=O)O |
SMILES |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCC=CCCC=CCCCCCCCCCC(=O)O |
Sinónimos |
11,15-eicosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)




![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)


![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237321.png)